tert-Butyl 6-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate: is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through the cyclization of α-haloacetanilides using Lewis acid catalysis.
Spirocyclization: The spirocyclic structure is formed by the reaction of the indoline derivative with a suitable pyrrolidine precursor.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group, typically using tert-butyl hypochlorite and triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthesis can be achieved by optimizing the reaction conditions and using continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the spirocyclic junction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydroxylated spirocyclic compounds.
Substitution: Various substituted spirocyclic derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 6-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates with activities against cancer, microbial infections, and neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2’-amino-3’-cyano-6’-methyl-2-oxospiro[indoline-3,4’-pyran]-5’-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
tert-Butyl 6-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct biological activities and chemical reactivity. Its ability to form stable spirocyclic intermediates makes it a valuable compound in synthetic organic chemistry and drug discovery .
Properties
Molecular Formula |
C17H22N2O3 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 6-methyl-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-11-5-6-12-13(9-11)18-14(20)17(12)7-8-19(10-17)15(21)22-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,18,20) |
InChI Key |
AMKMFKIWFKIJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCN(C3)C(=O)OC(C)(C)C)C(=O)N2 |
Origin of Product |
United States |
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